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molecular formula C11H17N3 B1268323 1-[2-(Pyridin-4-yl)ethyl]piperazine CAS No. 53345-16-7

1-[2-(Pyridin-4-yl)ethyl]piperazine

Cat. No. B1268323
M. Wt: 191.27 g/mol
InChI Key: PXJMEKXBONLMNG-UHFFFAOYSA-N
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Patent
US05354747

Procedure details

To a melt of piperazine (15 g, 0.17 mol) heated to 105° C. was added dropwise 4-vinylpyridine (1.25 mL, 0.012 mol). After refluxing the reaction for 5.5 hours, it was cooled to room temperature and chromatographed to provide 0.92 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:7]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)=[CH2:8]>>[N:12]1[CH:13]=[CH:14][C:9]([CH2:7][CH2:8][N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(=C)C1=CC=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
CUSTOM
Type
CUSTOM
Details
the reaction for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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